

Muscovyridine binding energy calculations

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Compound Focus: Muscovyridine

CAS No.: 501-08-6

Cat. No.: S591575

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Methods for Binding Energy Calculation

The table below summarizes the core computational techniques used to predict binding modes and affinities, relevant to evaluating a compound like **muscovyridine**.

Method	Key Principle	Key Steps / Workflow	Applicability & Considerations
Molecular Docking [1]	Predicts bound conformation (pose) and scores affinity by fitting ligands into protein binding site.	1. Prepare protein & ligand files. 2. Define search space (binding site). 3. Conformational sampling & scoring. 4. Pose ranking & selection.	Fast screening; accuracy limited by scoring function & handling of protein flexibility [1].
Free Energy Perturbation (FEP) [1]	Computes absolute binding free energy by alchemically transforming ligand into nothing in solution & binding site.	1. Obtain initial pose (e.g., from docking). 2. Solvate system in explicit water. 3. Apply restraint potentials. 4. Run FEP/MD simulations. 5. Analyze free energy.	High accuracy; computationally expensive; suitable for lead optimization [1].
Funnel Metadynamics [2]	Enhances sampling along predefined collective variables to calculate binding free energy & explore unbinding paths.	1. Prepare system & define collective variables. 2. Set up funnel-shaped restraint. 3. Run metadynamics simulation. 4. Reconstruct free energy landscape.	Provides binding mode & free energy; reveals alternative binding poses & water roles [2].

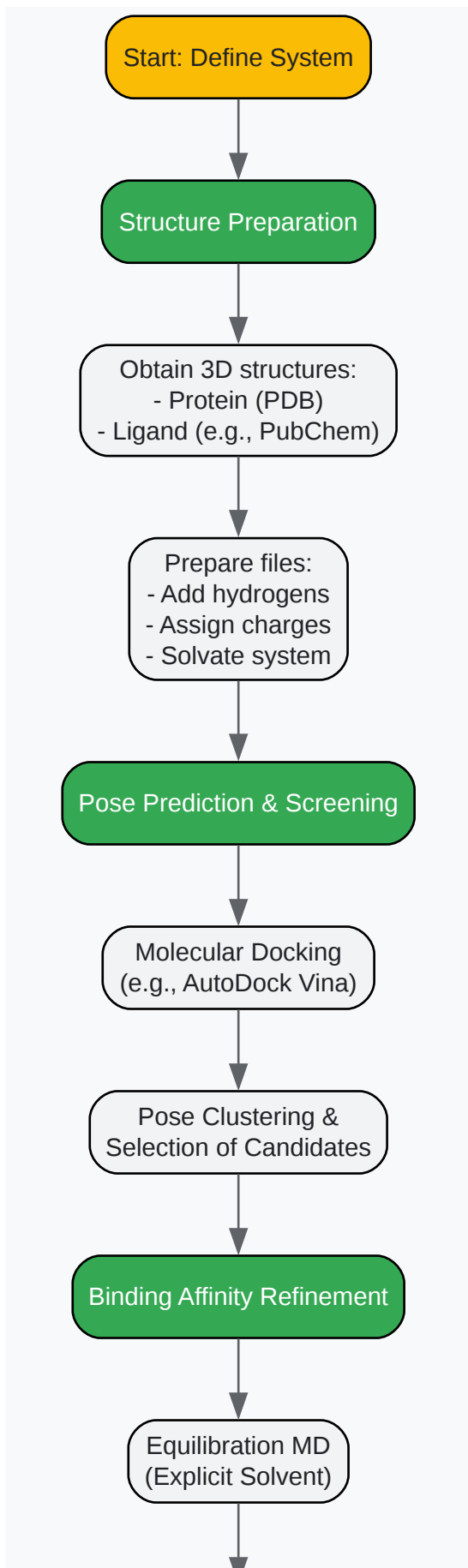
Experimental Protocols from Research

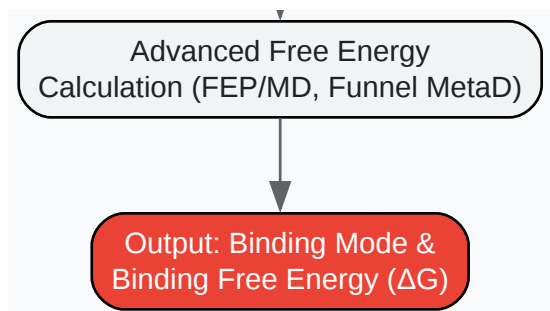
These protocols from recent studies illustrate how computational methods are applied to natural products and complex formulations, providing a template for studying **muscopyridine**.

- **Protocol 1: Integrated Docking, MD, and FEP for MDM2/MDMX Antagonists** [1] This protocol uses a multi-stage approach to improve accuracy:
 - **Docking & Pose Filtering:** Use a program like **AutoDock Vina** to generate hundreds of candidate ligand poses. These poses are then clustered to select representative models for further analysis [1].
 - **Equilibration MD:** Subject the filtered ligand-protein complexes to molecular dynamics simulations in an explicit solvent (e.g., TIP3P water model with 150 mM KCl) to relax the structure and incorporate protein flexibility [1].
 - **FEP/MD Calculations:** Perform free energy perturbation calculations on the equilibrated models. This step uses orientational and translational restraints to calculate the absolute binding free energy, providing a more reliable affinity estimate than docking scores alone [1].
- **Protocol 2: Network Pharmacology & Docking for Traditional Medicine** [3] [4] This approach is useful for identifying potential targets and binding strength when a compound's mechanism is not fully known:
 - **Target Prediction:** Input the compound's structure (e.g., its Canonical SMILES from PubChem) into online platforms like **Swiss Target Prediction** to generate a list of potential protein targets [4].
 - **Molecular Docking:** Use software like **AutoDock Vina** to dock the compound with the predicted targets. The 3D structures of the targets are obtained from the PDB database. Preparatory steps include removing water molecules and original ligands, and adding hydrogen atoms [3] [4].
 - **Affinity Assessment:** The output is a binding energy (in kcal/mol). A value **< 0.0 kcal/mol** indicates favorable binding, with lower (more negative) values suggesting stronger and more stable binding [4].

Visualizing the Computational Workflow

The diagram below maps the logical relationship between the key stages of a comprehensive binding energy calculation study, from setup to result interpretation.





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How to Proceed with Muscopyridine Evaluation

Based on the available information, here is a practical path forward for your research on **muscopyridine**:

- **Identify Biological Targets:** **Muscopyridine** is a steroid isolated from natural musk [5]. Research its documented or hypothesized pharmacological activities to shortlist potential protein targets (e.g., neuroprotective or anti-inflammatory pathways).
- **Acquire Structures:** Obtain the 3D crystal structure of your target protein from the **Protein Data Bank (PDB)**. Download the 3D chemical structure of **muscopyridine** from a database like **PubChem**.
- **Perform Molecular Docking:** Use the **AutoDock Vina** protocol [3] [4] for initial, rapid screening of **muscopyridine** against your selected targets. This will give you predicted binding poses and a preliminary docking score.
- **Refine with Advanced Calculations:** For the most promising target(s) from docking, use the more rigorous **FEP/MD** [1] or **Funnel Metadynamics** [2] protocols to obtain a more accurate and reliable binding free energy value.

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